molecular formula C19H20N4O3S B2697117 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide CAS No. 1448043-56-8

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide

Cat. No.: B2697117
CAS No.: 1448043-56-8
M. Wt: 384.45
InChI Key: YXXSQLZLHTUSQC-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often involving the condensation of a thioamide with a haloketone.

    Coupling Reactions: The pyrimidine and thiazole rings are then coupled through a series of reactions, such as amidation or alkylation, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be studied for its interactions with biological macromolecules.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential. They could be candidates for drug development, particularly in areas like oncology, infectious diseases, and metabolic disorders.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide would depend on its specific biological target. Generally, pyrimidine derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Interacting with DNA/RNA: Intercalating into nucleic acids and disrupting their function.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Thiamine (Vitamin B1): A thiazole-containing compound essential for metabolism.

    Sulfonamides: A class of antibiotics that contain a sulfonamide group.

Uniqueness

What sets 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)propanamide apart is its unique combination of a pyrimidine ring and a thiazole ring, which might confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-5-3-4-6-14(12)18-21-13(2)15(27-18)11-20-16(24)7-9-23-10-8-17(25)22-19(23)26/h3-6,8,10H,7,9,11H2,1-2H3,(H,20,24)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXSQLZLHTUSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CCN3C=CC(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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